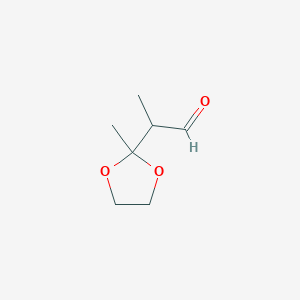

2-(2-Methyl-1,3-dioxolan-2-yl)propanal

Description

Contextualization within the Chemistry of Acetal (B89532) and Aldehyde Functional Groups

2-(2-Methyl-1,3-dioxolan-2-yl)propanal is a bifunctional molecule containing both an acetal and an aldehyde group. The 1,3-dioxolane (B20135) ring is a cyclic acetal, a functional group renowned for its role as a protecting group for carbonyl compounds like ketones and aldehydes. mdpi.comrsc.orgacs.org Acetals are generally stable in basic and neutral conditions and are inert to nucleophiles, oxidizing agents, and reducing agents. researchgate.netchemsynthesis.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl. mdpi.com The acetal group can be readily removed (deprotected) via mild acid hydrolysis to regenerate the original carbonyl. researchgate.net

The second functional group is the propanal moiety, an aldehyde. Aldehydes are highly reactive and participate in a wide array of chemical transformations. chemicalbook.com The aldehyde group in this specific molecule is substituted at the alpha-carbon (the carbon atom adjacent to the carbonyl group). Such α-substitution influences the aldehyde's reactivity. Reactions at the alpha-carbon are common for aldehydes and ketones and can proceed through enol or enolate ion intermediates under acidic or basic conditions. nih.govymerdigital.comresearchgate.net The presence of the bulky dioxolane group at the α-position may introduce steric hindrance, potentially affecting the accessibility of the aldehyde's carbonyl carbon and the acidity of the α-hydrogen. acs.org

The dual functionality of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal dictates its chemical behavior. The acetal portion is essentially a masked ketone, while the aldehyde group remains available for reactions such as nucleophilic additions, oxidations, or reductions.

Historical Trajectories and Milestones in Dioxolane Derivative Research

The study of dioxolanes is intrinsically linked to the development of protecting group chemistry in organic synthesis. The use of acetals, including cyclic variants like dioxolanes formed from ethylene (B1197577) glycol, became a cornerstone of synthetic strategy throughout the 20th century. ymerdigital.comlibretexts.org The ability to temporarily mask the high reactivity of an aldehyde or ketone allowed for the synthesis of complex molecules with multiple functional groups. acs.org

The general synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol. libretexts.orggoogle.comgoogle.com Over the years, research has focused on developing milder and more efficient methods for their formation and cleavage. ymerdigital.comrsc.org For instance, catalysts like p-toluenesulfonic acid are commonly employed. researchgate.net

While specific historical milestones for 2-(2-Methyl-1,3-dioxolan-2-yl)propanal are not prominent in the literature, the broader class of dioxolane derivatives has been instrumental in the total synthesis of numerous natural products. chemspider.com They have also found applications in pharmaceuticals, fragrances, and polymers. rsc.orgrsc.org Research into functionalized dioxolanes continues, with studies exploring their synthesis and application in creating new biologically active compounds and advanced materials. researchgate.netrsc.org

Fundamental Significance of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal as a Synthetic Building Block

The structure of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal makes it a valuable synthetic building block or intermediate. Its bifunctional nature allows for selective transformations, a key principle in multi-step organic synthesis.

The aldehyde group can undergo a variety of reactions while the acetal remains intact under non-acidic conditions. For example:

Reduction: The aldehyde can be selectively reduced to a primary alcohol.

Oxidation: It can be oxidized to a carboxylic acid.

Nucleophilic Addition: It can react with organometallic reagents (e.g., Grignard reagents) or cyanide to form new carbon-carbon bonds. chemicalbook.com

Wittig Reaction: The aldehyde can be converted into an alkene. chemicalbook.com

Conversely, the acetal group can be hydrolyzed under acidic conditions to reveal a ketone functional group (specifically, a methyl ketone derived from the "2-Methyl" part of the dioxolane). This unmasking can be performed after the aldehyde has been transformed, leading to a molecule with a newly formed functional group and a ketone. This sequential reactivity allows the molecule to serve as a precursor to various α-substituted β-keto aldehydes or their derivatives, which are important structures in organic chemistry.

Current Research Landscape and Emerging Academic Interest in the Compound

While dedicated research focusing solely on 2-(2-Methyl-1,3-dioxolan-2-yl)propanal is not extensive, academic interest in structurally related compounds is active. The field of α-functionalized aldehydes and ketones remains a vibrant area of research. mdpi.com Modern synthetic methods are continually being developed for the selective functionalization of the α-position of carbonyl compounds. acs.org For example, recent studies have explored radical-mediated tert-alkylation at the α-position of aldehydes, a challenging transformation. acs.org

Research on α-alkoxy aldehydes, which share the feature of an oxygen-containing substituent at the alpha-carbon, is also relevant. These compounds are key structural motifs in many biologically active natural products. mdpi.com Studies have investigated novel reactions of α-alkoxy aldehydes, such as metal-free oxidative C-C bond cleavage. rsc.org

Furthermore, there is ongoing interest in the synthesis and application of novel dioxolane derivatives. Research has shown that dioxolane-functionalized molecules can have interesting optical and biological properties, including applications as antibacterial and antifungal agents or in organic electronics. researchgate.netrsc.org The synthesis of complex chiral dioxolanes is also an area of active investigation. rsc.org The chemistry of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal could therefore be relevant to these emerging areas, potentially serving as a versatile intermediate for creating more complex molecules with desirable properties.

Data Tables

Table 1: Functional Group Properties and Reactivity This table is interactive. Click on the headers to sort.

| Functional Group | Class | Key Characteristics | Typical Reactions | Stability Conditions |

|---|---|---|---|---|

| -CHO | Aldehyde | Electrophilic carbonyl carbon, acidic α-hydrogen | Nucleophilic addition, Oxidation, Reduction, Wittig, Aldol (B89426) condensation | Unstable to strong acids, bases, nucleophiles, and redox agents |

| -C(O-CH₂)₂- | Acetal (1,3-Dioxolane) | Carbonyl protecting group | Hydrolysis | Stable under basic, neutral, and reducing/oxidizing conditions; cleaved by acid |

Table 2: Potential Synthetic Transformations of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Functional Group | Conditions |

|---|---|---|---|---|

| Reduction | NaBH₄ | Aldehyde | Primary Alcohol | Mild, typically alcoholic solvent |

| Oxidation | Ag₂O (Tollens' reagent) | Aldehyde | Carboxylic Acid | Mild, basic |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Aldehyde | Secondary Alcohol | Anhydrous ether, then aqueous workup |

| Deprotection | H₃O⁺ | Acetal | Ketone | Aqueous acid |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(5-8)7(2)9-3-4-10-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSHJLNTTCEYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1(OCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Methyl 1,3 Dioxolan 2 Yl Propanal

Classical and Established Acetalization Protocols

The formation of acetals, such as 2-(2-methyl-1,3-dioxolan-2-yl)propanal, is a fundamental transformation in organic chemistry, often employed for the protection of carbonyl groups. ymerdigital.com This process typically involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. ijsdr.org

Acid-Catalyzed Condensation Routes Utilizing Diols

The most common and established method for synthesizing cyclic acetals is the acid-catalyzed condensation of a carbonyl compound with a diol. researchgate.netchegg.com In the case of 2-(2-methyl-1,3-dioxolan-2-yl)propanal, this involves the reaction of 2-methylpropanal with ethylene (B1197577) glycol. The reaction is typically catalyzed by a Brønsted or Lewis acid. mdpi.com

The mechanism of this reaction involves the initial protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. nih.govyoutube.com Subsequently, one of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. youtube.com Further protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the intramolecular attack by the second hydroxyl group of the diol on the carbocation, followed by deprotonation, yields the cyclic acetal (B89532). youtube.com

A variety of acid catalysts can be employed for this transformation, including mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid. researchgate.netmdpi.comnih.gov The choice of catalyst can influence the reaction rate and yield.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and selectivity of the acetalization reaction, several conditions can be optimized. These include the choice of catalyst, solvent, temperature, and the removal of water, which is a byproduct of the reaction. researchgate.netresearchgate.net Driving the equilibrium towards the product side is crucial for achieving high yields, and this is often accomplished by using a Dean-Stark apparatus to remove water azeotropically. mdpi.com

The molar ratio of the reactants also plays a significant role. Using an excess of the diol can help to shift the equilibrium towards the formation of the desired acetal. mdpi.com The reaction temperature is another critical parameter that needs to be controlled to prevent side reactions and decomposition of the starting materials or product. mdpi.com

Below is a table summarizing the optimization of various reaction parameters for acetalization reactions, drawing parallels to the synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)propanal.

| Parameter | Condition | Effect on Yield and Selectivity |

| Catalyst | Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids | Can significantly influence reaction rate and efficiency. mdpi.comnih.gov |

| Solvent | Toluene (B28343), Benzene | Facilitates azeotropic removal of water. |

| Water Removal | Dean-Stark apparatus, molecular sieves | Shifts the equilibrium towards product formation, increasing yield. mdpi.com |

| Reactant Ratio | Excess of diol | Favors the formation of the acetal. mdpi.com |

| Temperature | Varies depending on reactants and catalyst | Optimization is crucial to balance reaction rate and prevent side reactions. mdpi.com |

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol in the synthesis of molecules with chiral centers is a major focus in modern organic chemistry. For derivatives of propanal, including 2-(2-methyl-1,3-dioxolan-2-yl)propanal, the development of stereoselective and enantioselective synthetic methods is of significant interest.

Control of Chirality in Propanal Derivatives

The propanal backbone offers opportunities for introducing chirality. Various strategies have been developed to control the stereochemistry of reactions involving propanal and its derivatives. mdpi.com These methods often rely on the use of chiral auxiliaries, catalysts, or reagents to influence the formation of one stereoisomer over another. For instance, asymmetric aldol (B89426) reactions of propanal can lead to the formation of chiral β-hydroxy aldehydes, which can then be further functionalized. byjus.com

Application of Chiral Catalysts and Auxiliaries

Chiral catalysts are instrumental in achieving high levels of enantioselectivity in a wide range of organic transformations. In the context of synthesizing chiral propanal derivatives, various types of chiral catalysts, including organocatalysts and metal-based catalysts, have been successfully employed. researchgate.netmdpi.com

For example, chiral proline and its derivatives have been shown to be effective organocatalysts for asymmetric aldol and Mannich reactions involving aldehydes. libretexts.org These catalysts can create a chiral environment around the reacting molecules, directing the reaction to proceed through a lower energy transition state that leads to the desired enantiomer. libretexts.org

Chiral Lewis acids, often complexes of metals with chiral ligands, can also be used to catalyze enantioselective additions to the carbonyl group of propanal. researchgate.net These catalysts activate the aldehyde and provide a chiral pocket that controls the facial selectivity of the nucleophilic attack. researchgate.net

The following table provides examples of chiral catalysts and their applications in asymmetric synthesis, which are relevant to the stereoselective synthesis of propanal derivatives.

| Catalyst Type | Example | Application in Asymmetric Synthesis |

| Organocatalyst | L-Proline | Enantioselective aldol and Mannich reactions of aldehydes. libretexts.org |

| Chiral Lewis Acid | BINOL-derived complexes | Catalyzing enantioselective additions to carbonyls. researchgate.net |

| Chiral Oxazaborolidine | Corey-Bakshi-Shibata (CBS) catalyst | Asymmetric reduction of ketones to chiral alcohols. |

Green Chemistry Principles in the Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. pnas.org The synthesis of acetals, including 2-(2-methyl-1,3-dioxolan-2-yl)propanal, can be made greener by considering several aspects.

One key principle is the use of safer solvents or, ideally, solvent-free conditions. ijsdr.orgmdpi.com While traditional acetalization often uses solvents like toluene for azeotropic water removal, alternative methods are being explored. mdpi.com The use of solid acid catalysts, which can be easily recovered and reused, is another green approach that minimizes waste and avoids the use of corrosive mineral acids. ymerdigital.com

Furthermore, developing catalytic systems that operate under milder reaction conditions, such as lower temperatures and pressures, contributes to a more energy-efficient process. rsc.org Photo-organocatalytic methods have also emerged as a green alternative for acetal synthesis, utilizing light as a renewable energy source to drive the reaction. rsc.org

The atom economy of the reaction, which measures the efficiency of incorporating reactant atoms into the final product, is also a crucial consideration. pnas.org Acetalization reactions, in principle, have a good atom economy, with water being the only byproduct. Optimizing the reaction to minimize side products further enhances its green credentials.

Solvent-Free and Minimally Invasive Methods

The development of solvent-free and minimally invasive techniques for acetal synthesis represents a significant step towards reducing the environmental impact of chemical manufacturing. These methods aim to eliminate or drastically reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution.

Solvent-free synthesis is particularly advantageous for acetalization reactions. The reaction between an aldehyde/ketone and a diol to form a dioxolane is an equilibrium process where water is eliminated. Performing this reaction neat (without a solvent) or under microwave irradiation can accelerate the reaction and simplify product isolation. tandfonline.comijsdr.org Heterogeneous catalysts are central to the success of these methods. Materials such as silica (B1680970) gel, alumina, and mesoporous molecular sieves (e.g., Al-SBA-15) have demonstrated high efficacy in catalyzing acetal formation under solventless conditions. researchgate.netresearchgate.net For instance, aluminosilicate (B74896) clays (B1170129) like K10 have been employed for the polyaddition of diols and divinyl ethers to create acetal-containing polyols, showcasing a method that yields a pure product through simple filtration and allows for catalyst reuse. acs.org

Minimally invasive synthesis can be interpreted as using the mildest possible conditions with minimal reagent loading and simplified workup procedures. A notable advancement is the use of trace amounts of conventional acids, such as 0.1 mol% hydrochloric acid, to catalyze acetalization without the need for aggressive water removal techniques like azeotropic distillation. acs.orgnih.gov This approach is compatible with a wide range of functional groups and can be performed at temperatures ranging from -60 to 50 °C, offering high yields and an environmentally friendly profile due to the minimal catalyst and energy input. acs.orgnih.gov

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Lewis Acids (e.g., ZnCl₂) | Microwave irradiation, solvent-free | Rapid reaction times, high yields | tandfonline.com |

| Aluminosilicate K10 | Solvent-free, neat | Heterogeneous, easily separable, reusable | acs.org |

| HCl (trace amounts) | Low temperature, no water removal | Mild conditions, low catalyst loading, simple | acs.orgnih.gov |

| Al-SBA-15 | Solventless | Heterogeneous, mesoporous structure | researchgate.net |

Photocatalytic and Sustainable Catalytic Systems

The quest for sustainability has driven the development of novel catalytic systems that operate under mild conditions, often powered by renewable energy sources like light. Photocatalysis and biocatalysis are at the forefront of this movement, offering green alternatives to traditional chemical synthesis.

Photocatalytic Systems: Visible-light photocatalysis provides a powerful method for acetalization under neutral conditions. organic-chemistry.org Organic dyes such as Eosin Y and thioxanthenone can act as photocatalysts, using energy from inexpensive household lamps to promote the reaction between aldehydes and alcohols. organic-chemistry.orgrsc.org This approach avoids the use of corrosive acids or metal-based catalysts. rsc.org Another advanced photocatalyst is graphitic carbon nitride (g-C3N4), a metal-free semiconductor that efficiently catalyzes acetalization with visible light. acs.org These methods often proceed via the formation of an electron donor-acceptor (EDA) complex between the catalyst and the aldehyde, which upon irradiation, activates the aldehyde for nucleophilic attack by the alcohol. rsc.org

Sustainable Catalytic Systems: Beyond photocatalysis, other sustainable catalysts include reusable heterogeneous acids and biocatalysts. Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, are highly effective for producing fuel additives from glycerol (B35011) via acetalization. mdpi.com Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recycled, thereby reducing waste. mdpi.com

Biocatalysis offers a highly selective and environmentally benign route for chemical synthesis. While direct enzymatic synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal is not widely documented, related processes highlight its potential. Chemoenzymatic cascades have been developed where aldehydes are first converted to chiral diols by enzymes like benzaldehyde (B42025) lyase, and the resulting diols are then chemically converted to dioxolanes. nih.govrwth-aachen.de This bio-hybrid approach combines the high selectivity of enzymes with the efficiency of chemical catalysts. rwth-aachen.de Engineered enzymes, such as variants of 4-oxalocrotonate tautomerase, have also been used for carboligation reactions, demonstrating the potential for creating complex molecules from simple, bio-based precursors in one-pot cascades. nih.gov

| Catalyst Type | Example Catalyst | Energy Source | Key Features | Reference |

|---|---|---|---|---|

| Organic Photocatalyst | Eosin Y, Thioxanthenone | Visible Light | Metal-free, mild, neutral conditions | organic-chemistry.orgrsc.org |

| Heterogeneous Semiconductor | Graphitic Carbon Nitride (g-C₃N₄) | Visible Light | Metal-free, reusable | acs.org |

| Heterogeneous Acid | Amberlyst-15, Zeolites | Thermal | Recyclable, simplifies purification | mdpi.com |

| Biocatalyst (in cascade) | Benzaldehyde Lyase, Oxidoreductase | Chemical | High stereoselectivity, bio-based feedstock | nih.govrwth-aachen.de |

Waste Reduction and Atom Economy Considerations

A central goal of green chemistry is the minimization of waste, a concept quantified by metrics such as atom economy. acs.orgjocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com

The theoretical atom economy for this process can be calculated as follows:

Molecular Weight of Product (C₇H₁₂O₃): 144.17 g/mol

Molecular Weight of Reactants (C₅H₈O₂ + C₂H₆O₂): 100.12 g/mol + 62.07 g/mol = 162.19 g/mol

Percent Atom Economy = (MW of Product / Σ MW of Reactants) x 100 Percent Atom Economy = (144.17 / 162.19) x 100 ≈ 88.9%

Industrial-Scale Synthesis and Process Engineering Considerations

Translating a laboratory synthesis to an industrial scale requires careful consideration of reaction kinetics, thermodynamics, reactor design, and separation processes to ensure safety, efficiency, and economic viability. For the production of acetals like 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, process engineering focuses on overcoming the challenges posed by the reversible nature of the reaction.

A key technology for industrial acetal synthesis is reactive distillation . google.com In this process, the chemical reactor is also a distillation column. As the acetal and water are formed in the presence of a solid acid catalyst within the column, the water is continuously removed by distillation. google.com This constant removal of a product shifts the reaction equilibrium to the right, driving the reaction to completion and achieving high conversion rates. This integrated approach is more efficient than a separate reactor and distillation unit, saving both capital and energy costs.

For thermally sensitive products, which many acetals can be, low-temperature processes are critical to prevent decomposition. One patented industrial method involves reacting the aldehyde and alcohol at low temperatures (below 38°C) and using an anhydrous salt to adsorb the water of reaction chemically, rather than removing it thermally. google.com This ensures high product purity and yield for unstable, high-molecular-weight acetals.

Process modeling and simulation are essential for optimization. Tools like Aspen Plus are used to develop steady-state models of the entire production plant, including reactors, absorption columns, and distillation columns. researchgate.net Kinetic studies, such as those performed for acetaldehyde (B116499) dimethylacetal synthesis using Amberlyst-15 resin, provide the data needed to design and scale up batch or continuous reactors. acs.org These models help engineers determine optimal operating conditions (temperature, pressure, flow rates) and design control strategies to maintain product purity and handle process disturbances. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 2 2 Methyl 1,3 Dioxolan 2 Yl Propanal

Reactivity of the Aldehyde Functionality (Propanal Moiety)

The propanal moiety contains a highly polarized carbonyl group (C=O), where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity is the primary driver for the reactivity of the aldehyde, making it susceptible to attack by various nucleophiles and a participant in oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate is then typically protonated to yield the final alcohol product.

Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻). These reagents readily reduce the aldehyde group in 2-(2-Methyl-1,3-dioxolan-2-yl)propanal to a primary alcohol, forming 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-ol. The dioxolane ring is stable under these conditions.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with the aldehyde to form new carbon-carbon bonds. khanacademy.org The reaction with 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, followed by an acidic workup, yields a secondary alcohol. The choice of the R-group in the organometallic reagent determines the structure of the resulting alcohol. For instance, reaction with methylmagnesium bromide would yield 3-(2-methyl-1,3-dioxolan-2-yl)butan-2-ol.

| Reagent Type | Specific Reagent | Product |

|---|---|---|

| Hydride Reagent | Sodium borohydride (NaBH₄) | 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-ol |

| Organometallic Reagent | Methylmagnesium bromide (CH₃MgBr) | 3-(2-Methyl-1,3-dioxolan-2-yl)butan-2-ol |

| Organometallic Reagent | Phenyllithium (C₆H₅Li) | 1-Phenyl-2-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol |

Oxidation and Reduction Chemistry

The aldehyde group is at an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde functionality is readily oxidized to a carboxylic acid, 2-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid. Mild oxidizing agents are sufficient for this transformation, and the dioxolane ring remains intact under these conditions. Common reagents for this purpose include Tollens' reagent ([Ag(NH₃)₂]⁺), Fehling's solution, and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). However, strongly acidic oxidizing agents can risk cleaving the acetal (B89532). organic-chemistry.org

Reduction: As discussed in the context of nucleophilic addition, the reduction of the aldehyde group to a primary alcohol, 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-ol, is efficiently achieved using hydride reagents like NaBH₄ or LiAlH₄. Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) is another effective method for this reduction.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 2-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-ol |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-ol |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in the propanal moiety allows it to undergo condensation reactions by forming an enolate intermediate.

Aldol Condensation: In the presence of a base (e.g., NaOH) or acid, 2-(2-Methyl-1,3-dioxolan-2-yl)propanal can undergo self-condensation. One molecule forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. The self-condensation of propanal is known to produce 2-methylpentenal. iitm.ac.in

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. mdpi.com The reaction proceeds via a stable carbanion from the active methylene compound attacking the aldehyde, followed by dehydration to yield a new carbon-carbon double bond.

Formation of Imines, Enamines, and Other Nitrogen-Containing Derivatives

The aldehyde group reacts with primary and secondary amines in a condensation reaction to form imines and enamines, respectively. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water. masterorganicchemistry.comlibretexts.org

Imine Formation: Reaction with a primary amine (R-NH₂) yields an N-substituted imine, also known as a Schiff base. thieme-connect.de The product has a C=N double bond. masterorganicchemistry.com

Enamine Formation: Reaction with a secondary amine (R₂NH) leads to the formation of an enamine. libretexts.org Since the nitrogen in the intermediate carbinolamine lacks a second proton to be eliminated for imine formation, a proton is removed from the α-carbon, resulting in a C=C double bond adjacent to the nitrogen atom.

Other nitrogen-containing derivatives can also be formed. For example, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, and reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and historically were used for the characterization of aldehydes and ketones. libretexts.org

Chemical Behavior of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is a cyclic acetal, a functional group known for its stability under neutral and basic conditions. organic-chemistry.org This stability makes it an excellent protecting group for carbonyl compounds (ketones or aldehydes) during reactions that would otherwise affect them. Its primary reactivity is its susceptibility to hydrolysis under acidic conditions.

Acid-Catalyzed Hydrolysis and Acetal Deprotection Mechanisms

The principal reaction of the dioxolane ring is its cleavage under aqueous acidic conditions to regenerate the original carbonyl group and the diol—in this case, ethylene (B1197577) glycol. organic-chemistry.org This deprotection reaction is a reversible process and is the reverse of acetal formation.

The mechanism proceeds through several key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid (e.g., H₃O⁺), converting the hydroxyl group into a good leaving group (H₂O). chemguide.co.ukrsc.org

Ring Opening: The protonated acetal undergoes cleavage of a carbon-oxygen bond. This can be assisted by the lone pair of electrons on the other ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of one end of the ethylene glycol moiety.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxocarbenium ion.

Deprotonation: A proton is lost from the newly added water molecule, forming a hemiacetal intermediate.

Repeat and Release: The second oxygen of the diol is protonated, and the process repeats, ultimately leading to the release of ethylene glycol and the formation of the deprotected carbonyl group.

This acid-catalyzed hydrolysis is a critical step in synthetic pathways where the dioxolane has been used to mask a carbonyl group. The lability of the acetal in acid allows for its selective removal when desired. organic-chemistry.org

Ring-Opening Reactions and Subsequent Transformations

The 1,3-dioxolane moiety in 2-(2-Methyl-1,3-dioxolan-2-yl)propanal functions as a cyclic acetal, which is susceptible to cleavage under acidic conditions. The primary ring-opening pathway is an acid-catalyzed hydrolysis. chemistrysteps.comyoutube.comorganic-chemistry.org This reaction is a cornerstone of its use as a protecting group, as it is reversible and allows for the regeneration of the original ketone. The process typically involves treatment with an aqueous solution of a mineral acid (e.g., HCl) or an organic acid like p-toluenesulfonic acid. youtube.comresearchgate.net

The mechanism is initiated by the protonation of one of the dioxolane oxygen atoms, which weakens the C-O bond and facilitates ring opening to form a hemiacetal intermediate and a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water, followed by deprotonation and elimination of ethylene glycol, yields the deprotected dicarbonyl compound, pyruvaldehyde (also known as 2-oxopropanal). libretexts.org This unmasking of the highly reactive 1,2-dicarbonyl system is a key step that enables subsequent transformations. The regenerated pyruvaldehyde is a versatile precursor for the synthesis of various heterocyclic compounds, such as quinoxalines, through condensation reactions with dinucleophiles.

Stability Profile under Diverse Chemical Environments (e.g., Basic, Neutral, Oxidative)

A critical aspect of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal in synthetic chemistry is the stability of its dioxolane ring under a range of conditions, which allows for selective manipulation of other functional groups within a molecule. libretexts.org

Basic and Neutral Environments : The acetal linkage is exceptionally stable in neutral and strongly basic media. chemistrysteps.comyoutube.com It is unreactive towards common nucleophiles, including organometallic reagents such as Grignard and organolithium compounds, as well as metal hydrides like lithium aluminum hydride and sodium borohydride. researchgate.netlibretexts.org This robustness allows for reactions like reductions, alkylations, or saponifications to be carried out on other parts of the molecule without affecting the protected ketone.

Oxidative Environments : The stability of the dioxolane ring towards oxidation is dependent on the specific reagents employed. It is generally resistant to mild chromium-based oxidants such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). organic-chemistry.org However, exposure to strong oxidizing agents, particularly in the presence of Lewis acids which can coordinate to the oxygen atoms, may result in the cleavage of the acetal ring. organic-chemistry.org

The table below summarizes the stability profile of the dioxolane group.

| Condition | Stability | Notes |

| Basic | High | Stable towards strong bases (e.g., NaOH, NaOEt) and organometallic reagents. chemistrysteps.comlibretexts.org |

| Neutral | High | Generally stable under neutral aqueous and catalytic hydrogenation conditions. organic-chemistry.org |

| Oxidative | Moderate | Resistant to mild oxidizing agents but can be cleaved by strong oxidants, especially with Lewis acid catalysis. organic-chemistry.org |

| Acidic | Low | Readily hydrolyzed in the presence of aqueous acid to deprotect the ketone functionality. youtube.comorganic-chemistry.org |

Reactivity at the Propanal Backbone and Alpha-Position

With the ketone functionality masked as a dioxolane, the chemical reactivity of the molecule is centered on the propanal fragment, including the aldehyde carbonyl and the adjacent α-carbon.

The hydrogen atom at the α-position (C2 of the propanal chain) is acidic due to the electron-withdrawing effect of the adjacent aldehyde group. Its removal generates a nucleophilic enol or enolate intermediate, which is the basis for various α-functionalization reactions.

α-Halogenation : In the presence of an acid catalyst, aldehydes undergo halogenation at the α-carbon with reagents like Br₂ or Cl₂. libretexts.orgpressbooks.pub The reaction proceeds via the formation of an enol intermediate, which is the rate-determining step. libretexts.orgmissouri.edu The enol then attacks the halogen in an electrophilic addition. This method is effective for achieving monohalogenation because the introduction of an electronegative halogen atom decreases the basicity of the carbonyl oxygen, making the formation of a second enol less favorable. wikipedia.org The resulting α-halo aldehydes are valuable synthetic precursors, often used to introduce α,β-unsaturation via elimination reactions. pressbooks.pub

α-Alkylation : The formation of a new carbon-carbon bond at the α-position can be achieved through alkylation. libretexts.org This reaction requires the quantitative formation of an enolate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) to prevent undesired side reactions like self-condensation. libretexts.org The resulting enolate then acts as a nucleophile, displacing a halide from a suitable alkylating agent (e.g., methyl iodide or a primary alkyl bromide) in an SN2 reaction. libretexts.org

The table below outlines typical conditions for these α-functionalization reactions.

| Reaction | Reagents & Conditions | Key Intermediate | Typical Product |

| α-Halogenation | Br₂ in Acetic Acid | Enol | α-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)propanal |

| α-Alkylation | 1. LDA, THF, -78 °C2. Alkyl Halide (R-X) | Enolate | α-Alkyl-2-(2-methyl-1,3-dioxolan-2-yl)propanal |

While specific literature on radical and pericyclic reactions of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal is limited, its structure allows for theoretical consideration of such pathways. The aldehydic C-H bond is known to be susceptible to abstraction by radicals, which could initiate radical-based C-C bond formation or cyclization reactions. Pericyclic reactions, such as the Diels-Alder cycloaddition, would necessitate prior modification of the propanal backbone. For example, the synthesis of an α,β-unsaturated derivative via halogenation and subsequent base-induced elimination would generate a dienophile that could participate in [4+2] cycloadditions with suitable dienes, providing a route to complex cyclic structures.

Strategic Derivatization for Complex Molecular Scaffolds

The primary synthetic utility of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal lies in its role as a stable and versatile synthon for pyruvaldehyde. By masking one of the two highly reactive carbonyl groups, it enables chemists to perform selective transformations elsewhere in a molecule that would otherwise be incompatible with a free 1,2-dicarbonyl system. libretexts.org

The robust nature of the dioxolane ring under basic, nucleophilic, and many reductive conditions allows for a broad scope of reactions to be performed on the aldehyde group. chemistrysteps.comresearchgate.net For instance, the aldehyde can undergo nucleophilic addition with organometallic reagents, be converted to an alkene via the Wittig reaction, or be selectively reduced to a primary alcohol.

Following the construction of the desired carbon skeleton, the synthetic sequence culminates in the deprotection of the ketone. The unmasking of the 1,2-dicarbonyl functionality under mild acidic conditions provides a reactive handle for the final steps of a synthesis, most notably in the construction of heterocyclic rings. organic-chemistry.org This strategy is frequently employed in the synthesis of complex natural products and pharmaceutical agents where precise control over the reactivity of multiple functional groups is paramount. amazonaws.com

Academic and Industrial Applications of 2 2 Methyl 1,3 Dioxolan 2 Yl Propanal in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthetic Strategies

The dual functionality of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal underpins its utility as a strategic intermediate in organic synthesis. The presence of a reactive aldehyde and a masked ketone on the same carbon framework enables chemists to perform sequential and controlled reactions, building molecular complexity in a predictable manner.

While not widely documented as a direct precursor in the total synthesis of highly complex, named natural products, 2-(2-Methyl-1,3-dioxolan-2-yl)propanal serves as a foundational building block for constructing key fragments of larger target molecules. Its role is often as a C5 synthon where the differential reactivity of its two carbonyl groups can be exploited.

The aldehyde functionality allows for initial carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. masterorganicchemistry.comlibretexts.orgiitm.ac.inpearson.com Once the carbon skeleton is elaborated via the aldehyde, the protected ketone can be unmasked under acidic conditions to reveal a new reactive site for subsequent cyclization or functionalization steps. libretexts.orgresearchgate.net This strategic, stepwise approach is fundamental in the convergent synthesis of elaborate molecular architectures.

The reactivity of the aldehyde group makes 2-(2-Methyl-1,3-dioxolan-2-yl)propanal a valuable starting material for synthesizing a variety of ring structures.

Heterocycle Synthesis: Research has demonstrated the derivatization of the 2-methyl-1,3-dioxolan-2-yl group in the synthesis of novel heterocycles. For instance, it has been used as a precursor for creating 1,2λ⁴-oxatellurolanes, which are five-membered rings containing both oxygen and tellurium atoms. researchgate.net The synthesis of furan-based heterocycles using related dioxolane-containing aldehydes further illustrates the utility of this structural motif. researchgate.net

Carbocycle and Acyclic Precursor Synthesis: The aldehyde group readily participates in classic carbon-carbon bond-forming reactions that are pivotal for building cyclic and acyclic systems.

Aldol Condensation: The aldehyde can react with enolates from other ketones or aldehydes to form β-hydroxy aldehydes, which can be dehydrated to form α,β-unsaturated systems—a common feature in many carbocyclic rings. iitm.ac.inpearson.com

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) converts the aldehyde into an alkene. libretexts.orgwikipedia.orgorganic-chemistry.org This is a powerful method for extending the carbon chain with a double bond at a precisely controlled position, which can then be used in cyclization reactions like the Diels-Alder reaction or ring-closing metathesis.

The table below illustrates the potential of the aldehyde group in key synthetic transformations.

Interactive Data Table: Reactions of the Aldehyde Moiety

| Reaction Type | Reagent Example | Product Type | Potential for Cyclization |

|---|---|---|---|

| Wittig Olefination | Triphenyl phosphonium ylide (Ph₃P=CHR) | Alkene | High (precursor for Diels-Alder, metathesis) |

| Aldol Condensation | Ketone enolate | β-Hydroxy aldehyde | High (intramolecular aldol, dehydration then cyclization) |

| Grignard Reaction | Organomagnesium halide (R-MgBr) | Secondary alcohol | Moderate (oxidation then cyclization) |

The most critical feature of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal is the 1,3-dioxolane (B20135) ring, which functions as a robust protecting group for a ketone. chemistrysteps.com This protection is essential in multi-step synthesis where one carbonyl group must remain inert while another part of the molecule undergoes reaction. libretexts.org

The acetal (B89532) linkage of the dioxolane is highly stable under neutral and basic or nucleophilic conditions. libretexts.org This allows for a wide range of reactions to be performed on the free aldehyde group without affecting the protected ketone. For example, potent nucleophiles like Grignard reagents or strong bases used to generate ylides for the Wittig reaction will react selectively with the aldehyde. libretexts.orglibretexts.org

Once the desired transformations at the aldehyde position are complete, the protecting group can be efficiently removed. Deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates the ketone. researchgate.net This orthogonality—protecting under basic/neutral conditions and deprotecting under acidic conditions—is a cornerstone of modern synthetic strategy.

Interactive Data Table: Acetal Protecting Group Stability and Cleavage

| Condition Type | Reagent Examples | Stability of Dioxolane | Purpose |

|---|---|---|---|

| Stable | Strong Bases (n-BuLi, NaH, LDA) | High | Deprotonation, ylide formation |

| Stable | Nucleophiles (Grignard, Organolithiums) | High | C-C bond formation at aldehyde |

| Stable | Hydride Reducing Agents (NaBH₄, LiAlH₄) | High | Selective reduction of other groups |

| Stable | Oxidizing Agents (PCC, MnO₂) | High | Selective oxidation of other groups |

| Cleaved | Aqueous Acid (HCl, H₂SO₄, TsOH) | Low | Deprotection to reveal ketone |

| Cleaved | Lewis Acids (FeCl₃) + H₂O | Low | Mild deprotection |

Contribution to Polymer and Advanced Material Science

While its primary applications are in organic synthesis, the functional groups within 2-(2-Methyl-1,3-dioxolan-2-yl)propanal offer potential for its use in materials science, although documented industrial applications are not widespread.

Direct polymerization of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal as a primary monomer is not a common industrial process. However, its functionalities suggest potential roles in polymer synthesis. The aldehyde group could participate in condensation polymerization with co-monomers like phenols or amines to form resin-like structures.

More strategically, the compound could be used to create functional polymers. For example, it could be incorporated as a co-monomer where its aldehyde group provides a reactive site. After polymerization, the protected ketone within the polymer backbone or as a side chain could be deprotected under acidic conditions. This would generate a polymer with reactive ketone groups distributed along its chain, which could be used for cross-linking or for grafting other molecules. Furthermore, related diols derived from this compound, such as 2-methyl-1,3-propanediol, are known to be useful in the preparation of polymers like polyurethanes. google.com

The reactivity of the aldehyde group makes 2-(2-Methyl-1,3-dioxolan-2-yl)propanal a candidate for the functionalization and modification of material surfaces. Aldehydes can be covalently attached to surfaces functionalized with primary amines via reductive amination. This process would graft the molecule onto a substrate, such as silica (B1680970) or a polymer film.

This surface modification strategy introduces the protected ketone onto the material. Subsequent acid treatment of the surface would deprotect the acetal, exposing reactive ketone functionalities. These surface-bound ketones could then serve as anchor points for the immobilization of other molecules, nanoparticles, or bioactive compounds, effectively creating a functionalized material with tailored surface properties. This "latent functionality" approach, where a reactive group is unveiled only when needed, is a sophisticated strategy in advanced material design.

Application in Catalysis and Reaction Design (non-biological systems)

The unique structural features of 2-(2-methyl-1,3-dioxolan-2-yl)propanal, namely the presence of a reactive aldehyde group and a protected ketone in the form of a dioxolane ring, position it as a versatile precursor in the design and synthesis of specialized molecules for catalysis. Its application in non-biological systems, particularly in the realm of organometallic catalysis and sustainable chemical processes, is an area of growing interest.

The development of novel ligands is a cornerstone of advancements in organometallic catalysis. Ligands play a crucial role in modulating the steric and electronic properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. 2-(2-Methyl-1,3-dioxolan-2-yl)propanal serves as a valuable building block for the synthesis of bespoke ligands, primarily through transformations of its aldehyde functionality.

One of the most direct applications of this compound is in the synthesis of amine-containing ligands. Through reductive amination, the propanal moiety can be converted into a primary, secondary, or tertiary amine. This reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by reduction to the corresponding amine. This straightforward synthetic route allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the resulting ligand's properties. For instance, reaction with ammonia (B1221849) followed by reduction yields 2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine, a primary amine that can be further functionalized or used directly as a ligand.

Furthermore, the dioxolane-protected ketone can be deprotected under acidic conditions to reveal a ketone group, which can then undergo further reactions to create more complex ligand architectures. This latent functionality adds another layer of versatility to the synthetic pathways starting from 2-(2-methyl-1,3-dioxolan-2-yl)propanal.

While direct synthesis of phosphine (B1218219) ligands from 2-(2-methyl-1,3-dioxolan-2-yl)propanal is less commonly documented, the core structure is found in commercially available phosphine ligands such as 2-(2-di-tert-butylphosphinophenyl)-2-methyl-1,3-dioxolane. This indicates that the 2-methyl-1,3-dioxolane (B1212220) moiety is a viable component of phosphine ligands, which are paramount in many catalytic processes, including cross-coupling reactions and hydrogenations. The synthesis of such ligands may involve multi-step pathways where a derivative of 2-(2-methyl-1,3-dioxolan-2-yl)propanal is a key intermediate.

The potential for creating chiral ligands from this precursor is also noteworthy. While the parent molecule is not chiral, the introduction of chiral amines during reductive amination or subsequent stereoselective modifications can lead to the formation of chiral ligands. These are highly sought after for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical and fine chemical industries.

| Ligand Class | Key Functional Group | Synthetic Pathway from Precursor | Potential Catalytic Applications |

|---|---|---|---|

| Amines | -NH2, -NHR, -NR2 | Reductive amination of the propanal group | Various transition metal-catalyzed reactions |

| Schiff Bases | -C=N-R | Condensation of the propanal group with primary amines | Coordination chemistry and catalysis |

| Amino Alcohols | -NHR and -OH | Reduction of the aldehyde to an alcohol, followed by amination (or vice-versa) | Asymmetric synthesis |

| Phosphine-containing ligands (potential) | -PR2 | Multi-step synthesis involving functionalization of the carbon backbone | Cross-coupling, hydrogenation, hydroformylation |

The principles of sustainable or "green" chemistry emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. 2-(2-Methyl-1,3-dioxolan-2-yl)propanal and its derivatives have the potential to contribute to more sustainable chemical processes in several ways.

A key aspect of sustainability is the origin of the starting materials. The 1,3-dioxolane functional group can be synthesized from ethylene (B1197577) glycol and a ketone. Ethylene glycol can be produced from bio-ethanol, which is derived from the fermentation of biomass. This provides a potential route to a bio-based version of 2-(2-methyl-1,3-dioxolan-2-yl)propanal, reducing the reliance on petrochemical feedstocks.

Moreover, the use of protecting groups, such as the dioxolane in this compound, is a fundamental strategy in organic synthesis to achieve high selectivity and avoid unwanted side reactions. By enabling more controlled and efficient synthetic routes, these building blocks contribute to higher yields and reduced waste generation, which are central tenets of green chemistry. The ability to deprotect the ketone functionality under specific conditions allows for a stepwise and atom-economical construction of complex molecules.

The application of catalysts developed from ligands derived from 2-(2-methyl-1,3-dioxolan-2-yl)propanal can also lead to more sustainable processes. Catalysis, by its nature, is a green technology as it allows for reactions to occur under milder conditions with high efficiency and selectivity, using only a small amount of the catalyst which can often be recycled. By providing access to novel ligands, this compound can contribute to the development of more efficient catalytic systems that reduce energy consumption and waste.

The versatility of 2-(2-methyl-1,3-dioxolan-2-yl)propanal as a building block allows for its incorporation into a variety of molecular structures. This can be particularly relevant in the field of materials science for the development of new polymers and functional materials from potentially renewable resources. While direct polymerization of this compound is not a primary application, its derivatives can be designed as monomers for polymerization or as cross-linking agents to modify the properties of existing polymers.

| Principle of Green Chemistry | Relevance of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal |

|---|---|

| Use of Renewable Feedstocks | Potential for synthesis from bio-derived ethylene glycol. |

| Atom Economy | Use as a building block with a protected functional group allows for high selectivity and reduced byproducts in multi-step syntheses. |

| Catalysis | Serves as a precursor to ligands for the development of efficient and selective organometallic catalysts. |

| Design for Degradation | The acetal linkage in the dioxolane ring is susceptible to hydrolysis, which could be a feature designed into materials for controlled degradation (application dependent). |

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Methyl 1,3 Dioxolan 2 Yl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal in solution. A comprehensive analysis using one-dimensional and two-dimensional NMR experiments allows for the assignment of all proton and carbon signals and confirms the connectivity between the propanal and dioxolane moieties.

The ¹H NMR spectrum of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal is expected to show distinct signals for each unique proton environment. The aldehyde proton typically appears as a doublet in the downfield region (δ 9.5-9.8 ppm) due to coupling with the adjacent α-proton. The α-proton is anticipated to be a quartet, coupling with both the aldehyde proton and the β-methyl group protons. The dioxolane ring protons often present as a complex multiplet, while the two methyl groups (one on the dioxolane ring and one at the β-position of the propanal chain) would appear as singlets and doublets, respectively, in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (δ ~200 ppm). The quaternary carbon of the dioxolane ring (C2) is also characteristic, appearing around δ 108-110 ppm. Other signals correspond to the α-carbon, the dioxolane methylene (B1212753) carbons, and the two methyl carbons.

Predicted ¹H and ¹³C NMR Data for 2-(2-Methyl-1,3-dioxolan-2-yl)propanal Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.

| Atom Name | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde | CHO | ~9.65 | Doublet (d) | ~203.0 |

| Alpha-Proton/Carbon | CH | ~2.60 | Quartet (q) | ~52.0 |

| Beta-Methyl | CH₃ | ~1.15 | Doublet (d) | ~12.0 |

| Dioxolane Methylene | O-CH₂-CH₂-O | ~3.95 | Multiplet (m) | ~65.0 |

| Dioxolane Methyl | C-CH₃ | ~1.40 | Singlet (s) | ~24.0 |

| Dioxolane Quaternary Carbon | C(O)₂ | - | - | ~109.0 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, a key cross-peak would be observed between the aldehyde proton (δ ~9.65 ppm) and the α-proton (δ ~2.60 ppm). Another crucial correlation would connect the α-proton to the protons of the β-methyl group (δ ~1.15 ppm), confirming the propanal fragment's structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the unambiguous assignment of carbon signals based on their corresponding, and often better-resolved, proton signals. For instance, the proton signal at ~2.60 ppm would show a cross-peak to the carbon signal at ~52.0 ppm, identifying it as the α-carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is critical for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps to connect different structural fragments. science.gov Key HMBC correlations would include:

A cross-peak from the aldehyde proton (δ ~9.65 ppm) to the α-carbon (δ ~52.0 ppm).

Correlations from the β-methyl protons (δ ~1.15 ppm) to both the α-carbon (δ ~52.0 ppm) and the quaternary dioxolane carbon (δ ~109.0 ppm).

A correlation from the dioxolane methyl protons (δ ~1.40 ppm) to the quaternary dioxolane carbon (δ ~109.0 ppm), confirming the attachment of the methyl group to the dioxolane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

The choice of ionization technique influences the resulting mass spectrum. Electron Ionization (EI) is a "hard" technique that typically induces significant fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" technique that usually results in a prominent protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺), clearly indicating the molecular weight. researchgate.netmdpi.com

For 2-(2-Methyl-1,3-dioxolan-2-yl)propanal (C₇H₁₂O₃, Molecular Weight: 144.16 g/mol ), the EI-MS would be expected to show a molecular ion peak ([M]⁺˙) at m/z 144. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway is the cleavage of the dioxolane ring, with a prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) at m/z 129, and another significant ion from the loss of the entire propanal side chain. The base peak is often the stable dioxolane cation fragment.

Predicted Key Mass Fragments for 2-(2-Methyl-1,3-dioxolan-2-yl)propanal (EI-MS)

| m/z Value | Proposed Fragment Ion | Formula of Loss |

| 144 | [C₇H₁₂O₃]⁺˙ (Molecular Ion) | - |

| 129 | [M - CH₃]⁺ | CH₃ |

| 115 | [M - CHO]⁺ | CHO |

| 87 | [C₄H₇O₂]⁺ (Dioxolane fragment) | C₃H₅O |

| 57 | [C₃H₅O]⁺ (Propanal fragment) | C₄H₇O₂ |

| 43 | [C₂H₃O]⁺ / [C₃H₇]⁺ | - |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, the calculated exact mass for the molecular ion [C₇H₁₂O₃]⁺˙ is 144.078645. An HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. Another key diagnostic feature for the aldehyde is the presence of two weaker C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The spectrum also shows strong C-O stretching vibrations associated with the acetal (B89532) group of the dioxolane ring, usually in the 1200-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as C-C single bonds of the molecular backbone often produce stronger signals than in the IR spectrum.

Predicted IR Absorption Bands for 2-(2-Methyl-1,3-dioxolan-2-yl)propanal

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2980-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Medium-Strong |

| 2820, 2720 | C-H Stretch | Aldehyde (CHO) | Weak-Medium |

| 1730 | C=O Stretch | Aldehyde (CHO) | Strong, Sharp |

| 1460, 1380 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

| 1200-1000 | C-O Stretch | Acetal (Dioxolane) | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While X-ray crystallography data for 2-(2-methyl-1,3-dioxolan-2-yl)propanal itself is not extensively reported, likely due to its potential liquid nature at room temperature, analysis of its crystalline derivatives provides invaluable insight into the solid-state conformation and absolute stereochemistry. A notable example is the study of 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, a derivative of the target compound.

The crystal structure of this derivative was determined to be monoclinic with a P2/c space group. researchgate.net An interesting feature of its molecular structure is an intramolecular O-H···O hydrogen bond between the hydroxyl group and one of the ketal oxygen atoms. researchgate.netnih.gov This interaction results in a chiral molecular conformer. researchgate.net In the crystal lattice, molecules are linked into chains by intermolecular C-H···π interactions. researchgate.netnih.gov The detailed crystallographic data for this derivative are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol

| Parameter | Value |

|---|---|

| Empirical formula | C18H20O3 |

| Formula weight | 284.34 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2/c |

| Unit cell dimensions | a = 5.7961 (4) Åb = 8.8271 (7) Åc = 29.754 (2) Åβ = 92.150 (7)° |

| Volume | 1521.26 (19) ų |

| Z | 4 |

| Density (calculated) | 1.241 Mg/m³ |

| Absorption coefficient | 0.08 mm⁻¹ |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for assessing the purity of 2-(2-methyl-1,3-dioxolan-2-yl)propanal and separating it from reaction mixtures or impurities. Both gas and liquid chromatography are routinely employed for this purpose.

Gas chromatography is a powerful technique for the analysis of volatile compounds like 2-(2-methyl-1,3-dioxolan-2-yl)propanal. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components of a sample.

The analysis of aldehydes by GC-MS is a well-established practice. nih.govnih.gov For dioxolane compounds, headspace GC-MS is a particularly suitable method, often used for determining their presence in various matrices. analytice.com In a typical GC-MS analysis of related aldehydes, a capillary column such as a DB-WAX or equivalent is used. mdpi.com The mass spectrometer is generally operated in electron impact (EI) ionization mode. mdpi.com The fragmentation patterns observed in the mass spectrum provide a fingerprint for the molecule, aiding in its identification. For aldehydes, characteristic ions are often observed, which can be used for selected ion monitoring (SIM) to enhance sensitivity and selectivity. mdpi.com

Interactive Data Table: Typical GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Condition |

|---|---|

| GC System | Agilent 8860 GC or similar |

| Column | Agilent J&W DB-WAX ultra inert (30 m × 0.25 mm × 0.50 μm) mdpi.com |

| Injection Mode | Split or splitless |

| Inlet Temperature | 250 °C - 270 °C |

| Oven Program | Temperature gradient, e.g., 50°C hold for 1 min, then ramp at 10°C/min to 250°C researchgate.net |

| Carrier Gas | Helium |

| MS System | Agilent 5977B MSD or similar |

| Ionization Mode | Electron Impact (EI), 70 eV mdpi.com |

| MSD Transfer Line Temp. | 250 °C mdpi.com |

| MS Source Temp. | 230 °C mdpi.com |

| Detection Mode | Full scan or Selected Ion Monitoring (SIM) mdpi.com |

High-performance liquid chromatography is another essential tool for the analysis of 2-(2-methyl-1,3-dioxolan-2-yl)propanal, especially for less volatile derivatives or when derivatization is employed. Coupling HPLC with mass spectrometry (LC-MS) provides an added layer of analytical power for peak identification and confirmation.

For compounds of this nature, reverse-phase HPLC is a common approach. sielc.com A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency in LC-MS. sielc.comlcms.cz Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS for the analysis of moderately polar compounds like dioxolane derivatives. nih.govnih.gov

Interactive Data Table: Illustrative HPLC and LC-MS Conditions

| Parameter | Illustrative Condition |

|---|---|

| HPLC System | Agilent 1290 Infinity II or similar |

| Column | Agilent PS AQ-C18 (2.1 x 100 mm) or similar lcms.cz |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-dependent gradient from low to high organic phase composition |

| Flow Rate | 0.3 - 1.0 mL/min nih.gov |

| Column Temperature | 35 - 40 °C lcms.cznih.gov |

| LC-MS System | Agilent Revident LC/Q-TOF or similar |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Mode | Full scan or tandem MS (MS/MS) |

Other Advanced Analytical Methodologies

Beyond the core techniques of X-ray crystallography and chromatography, other advanced methods can be applied to characterize chiral derivatives of 2-(2-methyl-1,3-dioxolan-2-yl)propanal.

Chiroptical Techniques for Enantiomeric Excess: When 2-(2-methyl-1,3-dioxolan-2-yl)propanal or its derivatives are chiral, determining the enantiomeric excess (ee) is crucial. Chiroptical techniques such as circular dichroism (CD) are highly effective for this purpose. rsc.org These methods measure the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral molecules. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified. Recent advancements have also explored "click chemistry" based chiroptical sensing for the rapid determination of absolute configuration and enantiomeric excess in complex mixtures. nih.gov

Theoretical and Computational Chemistry Studies on 2 2 Methyl 1,3 Dioxolan 2 Yl Propanal

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic behavior and thermodynamic stability of a molecule. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, DFT calculations would typically be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These are crucial for predicting sites of electrophilic and nucleophilic attack.

Determine Thermodynamic Properties: Calculate energies, enthalpies, and Gibbs free energies of formation, which are essential for understanding the stability of the molecule and the energetics of reactions it might undergo.

Studies on related heterocyclic compounds frequently employ DFT methods, such as B3LYP or M06-2X, with basis sets like 6-31G(d,p) or larger, to accurately model their structures and reaction pathways. researchgate.netresearchgate.net For instance, DFT has been successfully used to elucidate the mechanisms of thermal decomposition for compounds containing the 1,3-dioxolane (B20135) ring. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. For 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, these methods could be applied to:

Provide benchmark calculations for geometric parameters and energies to validate DFT results.

Accurately calculate properties that are sensitive to electron correlation effects, such as dipole moments and polarizability.

Investigate excited states to predict UV-Vis spectroscopic behavior.

Conformational Analysis and Stereochemical Predictions

The flexibility of the dioxolane ring and the rotatable bonds in the propanal side chain mean that 2-(2-Methyl-1,3-dioxolan-2-yl)propanal can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies.

Computational methods can map the potential energy surface by systematically rotating dihedral angles. This analysis reveals the most stable (lowest energy) conformers and the energy barriers between them. Such studies on similar cyclic systems have shown that the preferred conformation is often a result of minimizing steric hindrance and optimizing electronic interactions, such as hyperconjugation. mdpi.com For example, analyses of related diamine cations have identified that while an anti-anti conformation is the global minimum in isolation, crystal packing forces can favor other conformers in the solid state. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for understanding how chemical reactions occur on a step-by-step basis. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Distinguish Between Mechanisms: By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

For 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, this could be applied to study its synthesis, its hydrolysis back to the corresponding ketone and diol, or its participation in reactions like aldol (B89426) additions. DFT studies have been instrumental in clarifying reaction mechanisms for a wide range of organic reactions, including cycloadditions and thermal eliminations involving related functional groups. researchgate.netmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing insight into the dynamic behavior of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal. These simulations can be used to:

Study Solvation: Model how the molecule interacts with solvent molecules, providing a picture of its solvation shell and solubility.

Explore Conformational Space: Simulate the transitions between different conformations at a given temperature, revealing the dynamic equilibrium of the molecular structure.

Predict Macroscopic Properties: By simulating a large number of molecules, properties like density, viscosity, and diffusion coefficients can be estimated.

MD simulations have been used to investigate the activation of related alcohols on catalyst surfaces, demonstrating how specific surface sites drive molecular decomposition and interaction. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure validation. For 2-(2-Methyl-1,3-dioxolan-2-yl)propanal, the following spectra can be calculated:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. The positions of calculated peaks corresponding to C=O, C-O, and C-H stretching and bending modes can be compared to an experimental spectrum to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectra: It is possible to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C), which can be converted into chemical shifts. The predicted NMR spectrum provides a powerful tool for assigning experimental peaks and confirming the connectivity and stereochemistry of the molecule.

While specific computed spectra for the title compound are not published, studies on similar molecules demonstrate the utility of these predictive methods. For instance, the ¹H NMR spectrum for a related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been reported and analyzed in the context of its molecular conformation. researchgate.netresearchgate.net

| Predicted Spectroscopic Data Type | Information Provided |

| Infrared (IR) Frequencies | Predicts the positions of vibrational modes (e.g., C=O stretch, C-O stretch) for comparison with experimental IR spectra. |

| NMR Chemical Shifts | Predicts the ¹H and ¹³C chemical shifts to aid in the assignment of experimental NMR spectra and confirm molecular structure. |

Lack of Specific Research Data Hinders Analysis of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal

A thorough review of available scientific literature reveals a significant gap in theoretical and computational chemistry studies focused specifically on the compound 2-(2-Methyl-1,3-dioxolan-2-yl)propanal. Despite searches for research detailing its structure-reactivity relationships through computational approaches, no dedicated studies, detailed research findings, or corresponding data tables for this particular molecule could be identified.